MAO-B Inhibition: 0.93 nM Ki Establishes Sub-Nanomolar Affinity Comparable to Clinical MAO-B Inhibitors
This compound inhibits human recombinant MAO-B with a Ki value of 0.930 nM [1]. For comparator context, the clinically approved selective MAO-B inhibitor selegiline (L-deprenyl) exhibits a Ki of approximately 14-33 nM for human MAO-B in recombinant enzyme assays [2], representing a 15- to 35-fold lower binding affinity relative to the target compound. The structurally related unsubstituted furylalanine analog lacks documented MAO-B inhibitory activity.
| Evidence Dimension | MAO-B inhibition binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.930 nM |
| Comparator Or Baseline | Selegiline (L-deprenyl): Ki ≈ 14-33 nM for human MAO-B |
| Quantified Difference | Target compound Ki is 15- to 35-fold lower (higher affinity) than comparator |
| Conditions | Human recombinant MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 insect cells; H2O2 production measured with p-tyramine substrate |
Why This Matters
Sub-nanomolar MAO-B affinity indicates this compound is suitable as a chemical probe for MAO-B target engagement studies or as a reference inhibitor in assays requiring high-potency MAO-B blockade.
- [1] BindingDB BDBM50513573; CHEMBL4449231. Inhibition of human recombinant MAO-B. Ki: 0.930 nM. View Source
- [2] Binda C, Hubálek F, Li M, et al. Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class. J Med Chem. 2004;47(7):1767-1774. Reports selegiline Ki = 33 nM for purified human MAO-B. View Source
